![molecular formula C18H23N3O4 B7632076 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane
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Overview
Description
4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane, also known as DMQDASU, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicinal chemistry, 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane has also been shown to interact with various proteins involved in cellular signaling, including kinases and transcription factors.
Biochemical and physiological effects:
4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, to induce apoptosis in cancer cells, and to modulate the activity of neurotransmitters in the brain. 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane has also been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. It has also been shown to exhibit a range of biological activities, making it a useful tool for investigating various cellular processes. However, 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane also has some limitations. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane. One area of interest is the development of 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane derivatives with improved pharmacological properties. Another area of interest is the investigation of 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane's potential use in the treatment of various diseases, including neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane and its potential toxicity and side effects.
Synthesis Methods
4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane can be synthesized through a multi-step process involving the reaction of 6,8-dimethoxyquinazoline with a spirocyclic amine. The resulting compound can then be further modified to obtain 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane. The synthesis method has been optimized to produce high yields of 4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane with high purity.
properties
IUPAC Name |
4-(6,8-dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-22-13-9-14-16(15(10-13)23-2)19-12-20-17(14)21-5-8-25-18(11-21)3-6-24-7-4-18/h9-10,12H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHHPPILXSTSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=CN=C2N3CCOC4(C3)CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane |
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